2,2-Dimethylhexanoic acid 2,2-Dimethylhexanoic acid 2,2-dimethyl-hexanoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 813-72-9
VCID: VC21249133
InChI: InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
SMILES: CCCCC(C)(C)C(=O)O
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

2,2-Dimethylhexanoic acid

CAS No.: 813-72-9

Cat. No.: VC21249133

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethylhexanoic acid - 813-72-9

Specification

CAS No. 813-72-9
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2,2-dimethylhexanoic acid
Standard InChI InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
Standard InChI Key YTTWDTVYXAEAJA-UHFFFAOYSA-N
SMILES CCCCC(C)(C)C(=O)O
Canonical SMILES CCCCC(C)(C)C(=O)O

Introduction

Chemical Identity and Structure

2,2-Dimethylhexanoic acid is an organic compound belonging to the carboxylic acid family with a branched aliphatic structure. The compound features a hexanoic acid backbone with two methyl groups attached to the second carbon position, creating a tertiary carbon adjacent to the carboxyl group.

Basic Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as detailed in the following table:

ParameterValue
IUPAC Name2,2-dimethylhexanoic acid
CAS Number813-72-9
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
SMILES NotationCCCCC(C)(C)C(O)=O
InChI KeyYTTWDTVYXAEAJA-UHFFFAOYSA-N
PubChem CID163217
MDL NumberMFCD00965097
BRN1749961

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • Neooctanoic acid

  • 2,2-Dimethylcaproic acid

  • Hexanoic acid, 2,2-dimethyl-

  • 2,2-dimethyl-hexanoic acid

  • 2,2-ジメチルヘキサン酸 (Japanese)

  • Acide 2,2-diméthylhexanoic (French)

  • 2,2-dimethylhexansäure (German)

Physical Properties

2,2-Dimethylhexanoic acid exists as a colorless to almost colorless clear liquid under standard conditions, exhibiting physical characteristics typical of mid-chain branched carboxylic acids.

General Physical Properties

The compound's physical profile is characterized by the following experimentally determined and estimated parameters:

PropertyValueMethod
Physical StateClear liquidObserved
ColorColorless to almost colorlessObserved
Melting Point-21.25°CEstimate
Boiling Point216-220°CExperimental
Density0.913 g/cm³Experimental
Refractive Index1.4270Experimental
Flash Point216-220°CExperimental

The relatively high boiling point compared to its molecular weight reflects the influence of hydrogen bonding characteristic of carboxylic acids. The negative melting point indicates the compound remains liquid at standard refrigeration temperatures, which may be advantageous for certain laboratory and industrial applications.

Chemical Properties

The chemical behavior of 2,2-dimethylhexanoic acid is primarily determined by its carboxylic acid functional group, with modifications to reactivity introduced by the geminal dimethyl substitution at the alpha position.

Acid-Base Properties

As a carboxylic acid, the compound exhibits acidic properties with the following characteristics:

PropertyValueNotes
pKa4.86±0.45Predicted value
Acid StrengthModerateTypical for carboxylic acids
Conjugate Base2,2-dimethylhexanoateForms salts with bases

The presence of two methyl groups at the alpha position (C-2) likely affects the acidity through inductive effects, slightly reducing the acid strength compared to unbranched hexanoic acid.

Reactivity Profile

The compound demonstrates chemical reactivity typical of carboxylic acids, including:

  • Esterification with alcohols to form esters

  • Salt formation with bases

  • Reduction to primary alcohols

  • Conversion to acid chlorides, anhydrides, and amides

  • Decarboxylation under appropriate conditions

The tertiary carbon adjacent to the carboxyl group creates steric hindrance that may influence reaction rates and mechanisms compared to linear carboxylic acids.

Synthesis and Preparation

The scientific literature provides documented methods for the synthesis of 2,2-dimethylhexanoic acid.

Literature Reference

A principal synthesis method for 2,2-dimethylhexanoic acid was reported in the Journal of the American Chemical Society:

ReferenceDetails
JournalJournal of the American Chemical Society
Volume/Page89, p. 2500
Year1967
DOI10.1021/ja00986a056

This publication likely describes specific synthetic routes and reaction conditions for obtaining the compound with high purity. The synthesis may involve alkylation of a suitable precursor or other carboxylation methods typical for branched carboxylic acids.

Known Precursors and Derivatives

From the available data, the following relationship has been identified:

Compound TypeName
DerivativeDimethyl 3,3-dimethyl-2-oxoheptylphosphonate

This suggests potential synthetic pathways and applications in organic synthesis where 2,2-dimethylhexanoic acid serves as a building block.

ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements34 (Causes burns)
Safety Statements26-36/37/39-45 (Safety measures for corrosives)
RIDADR3265
Hazard Class8 (Corrosive substances)
Packing GroupII (Medium danger)
GHS ClassificationSkin Corrosion/Irritation Category 1B; Serious Eye Damage Category 1; Corrosive to Metals Category 1

Health Hazards

The compound poses several health risks upon exposure:

  • Causes severe skin burns and eye damage

  • May cause respiratory irritation

  • Corrosive to tissues upon contact

  • Potential for systemic injury if absorbed through skin

Long-term or repeated exposure may result in:

  • Erosion of teeth

  • Swelling or ulceration of mouth lining

  • Airways disease with respiratory difficulties

ParameterValue
Typical Purity94%
Package Sizes1g and potentially other quantities
FormLiquid
Storage RequirementsTypically requires cool, dry storage away from incompatible materials

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